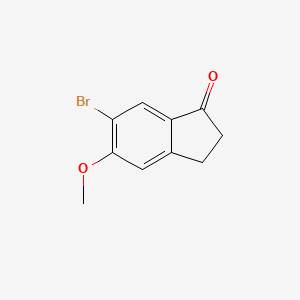

6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one

Descripción general

Descripción

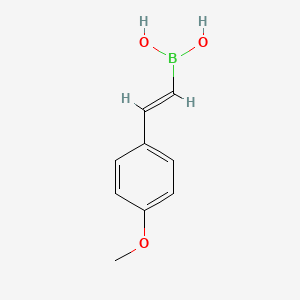

“6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one” is a benzoxazine derivative. The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one belong to a significant category of heterocyclic compounds, which have shown a wide spectrum of medical and industrial applications .

Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives is described in a research paper . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .Molecular Structure Analysis

The molecular formula of “6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one” is C11H10BrNO2. The InChI Key is UQCFMEFQBSYDHY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is a white to pale cream powder . It has a melting point range of 219.0-228.0°C . The assay (HPLC) is ≥94.0% .Aplicaciones Científicas De Investigación

Elastase Inhibitor

The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one are used as an elastase inhibitor . Elastase is an enzyme that breaks down elastin, a key component of the lungs and connective tissue. Inhibiting this enzyme can be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and emphysema.

Anti-neoplastic Agent

Some derivatives of 2-substituted 4H-3,1-benzoxazin-4-one are used as anti-neoplastic agents . These compounds can inhibit the growth of neoplasms (abnormal growth of tissue) and can be used in cancer treatment.

Enzyme Inhibitor

These compounds can also act as general enzyme inhibitors , slowing down or stopping chemical reactions within cells. This can be useful in managing various diseases where certain enzymes are overactive.

Protease Inhibitor

The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one can be used as protease inhibitors . Proteases are enzymes that break down proteins and peptides, and their inhibitors are often used in treating viral diseases like HIV and Hepatitis C.

Fungicidal Agent

These compounds have fungicidal properties , meaning they can kill fungi or inhibit their growth. This makes them useful in agriculture to protect crops from fungal diseases, and in medicine to treat fungal infections.

Synthesis of Other Derivatives

The 2-substituted 4H-3,1-benzoxazin-4-one derivatives are used as a starting material for the preparation of 2,3-disubstituted 4(3H)-quinazolinone derivatives , which are known to have medicinal properties .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one is renin , an enzyme that plays a crucial role in the regulation of blood pressure .

Mode of Action

The compound interacts with renin by inhibiting its activity. This inhibition is achieved through the compound’s 2-methyl-2-aryl substitution pattern , which exhibits potent renin inhibition .

Biochemical Pathways

By inhibiting renin, the compound affects the renin-angiotensin system (RAS) , a hormone system that regulates blood pressure and fluid balance. The inhibition of renin leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby leading to a decrease in blood pressure .

Pharmacokinetics

The compound exhibits good permeability, solubility, and metabolic stability , which are crucial for its bioavailability . .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of blood pressure . By inhibiting renin and subsequently reducing the levels of angiotensin II, the compound causes vasodilation, which lowers blood pressure .

Action Environment

Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. It is also important to note that the compound should be handled with care, as it can be irritating to eyes, respiratory system, and skin .

Propiedades

IUPAC Name |

6-bromo-2-propan-2-yl-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6(2)10-13-9-4-3-7(12)5-8(9)11(14)15-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFCPCGFHGQBAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=C(C=C2)Br)C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Chloroacetyl)amino]-4-methoxybenzoic acid](/img/structure/B3038048.png)

![4-[(2,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B3038049.png)

![1-[(3-Chlorophenyl)methyl]-3-methylurea](/img/structure/B3038053.png)

![2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3038059.png)